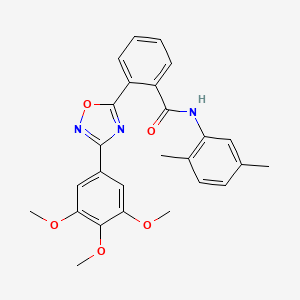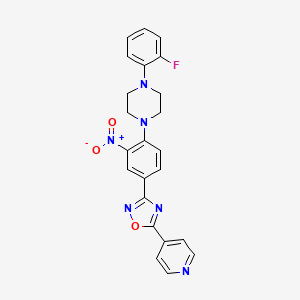
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a cyclopropane-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Wirkmechanismus
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values in the micromolar range. In vivo studies in rats have shown that it can improve cognitive function in a dose-dependent manner.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential as an inhibitor of other enzymes and its potential applications in other areas of scientific research. Additionally, the development of more soluble derivatives of this compound could lead to improved applications in lab experiments.
Synthesemethoden
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have potential as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-10-11-13)19-15-9-5-4-8-14(15)18-20-16(21-23-18)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPINATUUZNTKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

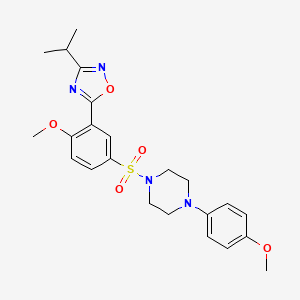
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
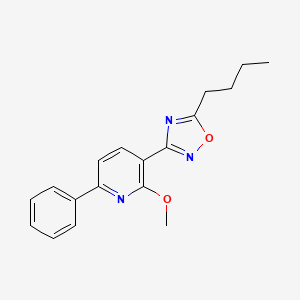

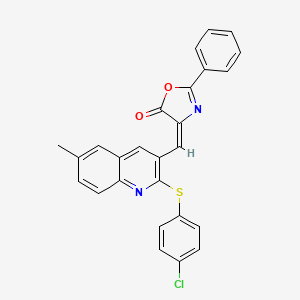
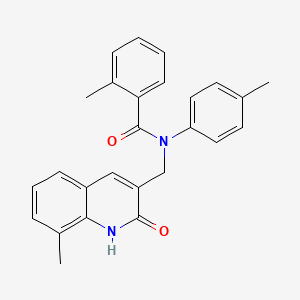
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
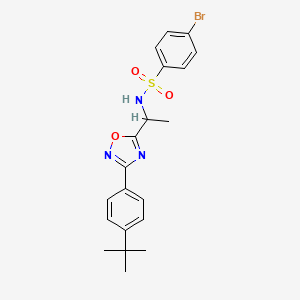
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)

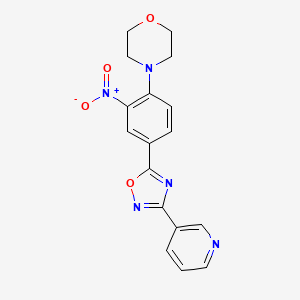
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
